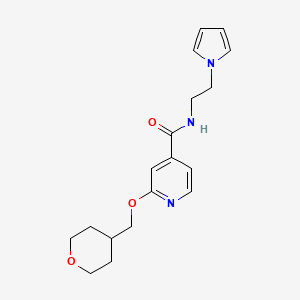

N-(2-(1H-pyrrol-1-yl)ethyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide

Description

N-(2-(1H-Pyrrol-1-yl)ethyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide is a synthetic small molecule featuring an isonicotinamide core (pyridine-4-carboxamide) substituted with a tetrahydro-2H-pyran-4-yl methoxy group at the 2-position and an N-(2-(1H-pyrrol-1-yl)ethyl) moiety at the carboxamide nitrogen. The compound’s design integrates aromatic (pyrrole), heterocyclic (tetrahydropyran), and amide functionalities, which are common in drug discovery for modulating target binding and pharmacokinetic properties.

Properties

IUPAC Name |

2-(oxan-4-ylmethoxy)-N-(2-pyrrol-1-ylethyl)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O3/c22-18(20-7-10-21-8-1-2-9-21)16-3-6-19-17(13-16)24-14-15-4-11-23-12-5-15/h1-3,6,8-9,13,15H,4-5,7,10-12,14H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPYSEBBDWPMBMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1COC2=NC=CC(=C2)C(=O)NCCN3C=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-pyrrol-1-yl)ethyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide typically involves multi-step organic reactions. One possible synthetic route could involve:

Formation of the Pyrrole Ring: Starting with a suitable precursor, the pyrrole ring can be synthesized through a Paal-Knorr synthesis.

Attachment of the Ethyl Linker: The pyrrole ring can then be functionalized with an ethyl group using alkylation reactions.

Synthesis of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through an acid-catalyzed cyclization of a suitable diol.

Coupling Reactions: The pyrrole-ethyl intermediate and the tetrahydropyran intermediate can be coupled using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Formation of the Isonicotinamide Moiety: Finally, the isonicotinamide moiety can be introduced through an amidation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-pyrrol-1-yl)ethyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles or electrophiles in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.

Biology

In biological research, N-(2-(1H-pyrrol-1-yl)ethyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide could be studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine

In medicine, this compound might be investigated for its potential therapeutic effects. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(2-(1H-pyrrol-1-yl)ethyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide would depend on its specific interactions with molecular targets. It could potentially inhibit or activate certain enzymes, receptors, or pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs sharing key structural motifs:

Substituent Variations on the Ethylamine Moiety

*Estimated based on structural similarity to .

Core Structure Variations

Tetrahydro-2H-pyran-4-yl Methoxy Group

This group is conserved in the target compound, , and . Its chair conformation positions the methoxy oxygen for hydrogen bonding, while the tetrahydropyran ring contributes to metabolic stability by resisting oxidative degradation .

Research Findings and Implications

Bioactivity Trends :

- Indole-containing analogs (e.g., ) are prevalent in serotonin receptor ligands due to indole’s structural similarity to tryptophan. The target’s pyrrole group may shift selectivity toward other targets (e.g., kinases or GPCRs).

- Ether-linked derivatives (e.g., ) exhibit improved solubility but shorter half-lives in vivo compared to aromatic analogs.

Synthetic Considerations: The pyrrole group in the target compound is likely synthesized via Paal-Knorr pyrrole synthesis, while the tetrahydropyran methoxy group may be introduced via Mitsunobu or nucleophilic substitution reactions . Amide bond formation methods (e.g., CDI-mediated coupling in ) are critical for ensuring high yields and purity.

Pharmacokinetic Predictions :

- The target’s molecular weight (~393.5) and logP (estimated ~2.5) align with Lipinski’s rules for oral bioavailability.

- The pyrrole group may reduce first-pass metabolism compared to indole derivatives, which are often substrates for CYP450 enzymes .

Biological Activity

N-(2-(1H-pyrrol-1-yl)ethyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimalarial and anticancer properties, as well as its interactions with various biological targets.

Chemical Structure and Properties

The compound's molecular formula is , characterized by a pyrrole ring, a tetrahydro-2H-pyran moiety, and an isonicotinamide backbone. These structural features contribute significantly to its biological activity.

Biological Activities

Anticancer Properties:

Research indicates that derivatives of pyrrole and isonicotinamide exhibit promising anticancer activities. Specifically, N-(2-(1H-pyrrol-1-yl)ethyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide has shown efficacy against various cancer cell lines. A study utilizing the Sulforhodamine B (SRB) assay demonstrated significant cytotoxic effects against cultured lung cancer cells, suggesting its potential as a chemotherapeutic agent .

Antimalarial Activity:

The compound has also been investigated for antimalarial properties. Studies have shown that it inhibits key enzymes involved in the malaria parasite's lifecycle, contributing to its therapeutic potential against malaria .

The biological activity of N-(2-(1H-pyrrol-1-yl)ethyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide can be attributed to several mechanisms:

- Enzyme Inhibition: The compound has been found to inhibit enzymes critical for tumor growth and malaria pathogenesis. For instance, it affects the HMG-CoA reductase pathway, which is vital for cellular proliferation .

- Cell Cycle Arrest: Studies suggest that the compound induces cell cycle arrest in cancer cells, thus preventing their proliferation .

- Apoptosis Induction: The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Modifications at specific positions of the pyrrole ring have been shown to enhance its inhibitory potency against target enzymes .

Comparative Analysis of Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Isoniazid | Isonicotinamide backbone | Antitubercular |

| Pyrrolidine Derivatives | Pyrrole ring | Anticancer |

| Tetrahydropyran Derivatives | Tetrahydropyran ring | Various |

The unique combination of structural elements in N-(2-(1H-pyrrol-1-yl)ethyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide may confer distinct pharmacological properties not found in other compounds .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

- Cytotoxicity Assay: In vitro studies demonstrated that N-(2-(1H-pyrrol-1-yl)ethyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide exhibited a dose-dependent cytotoxic effect on lung cancer cell lines, with IC50 values indicating significant potency .

- Enzyme Inhibition Studies: A systematic exploration revealed that modifications to the pyrrole ring enhanced the inhibitory effects on HMG-CoA reductase, suggesting avenues for further development .

- Antimalarial Efficacy: The compound's ability to inhibit key metabolic pathways in Plasmodium falciparum was highlighted in recent studies, positioning it as a candidate for further antimalarial drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.